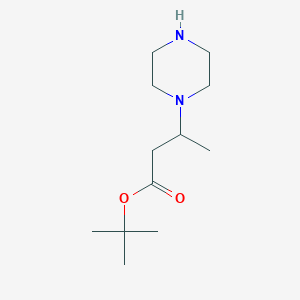![molecular formula C8H9NO4 B2920350 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid CAS No. 2094856-03-6](/img/structure/B2920350.png)
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid is a versatile small molecule scaffold with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is characterized by its pyridine ring structure, which is a common motif in many biologically active molecules.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target ampa-type ionotropic glutamate receptors .
Mode of Action
Similar compounds have been described as noncompetitive antagonists of ampa-type ionotropic glutamate receptors . This suggests that the compound might interact with its targets by binding to a site different from the active site, thereby altering the receptor’s function.
Biochemical Pathways
The involvement of similar compounds with glutamatergic neurotransmission suggests that this compound might influence pathways related to glutamate signaling .
Result of Action
The potential antagonistic action on ampa-type ionotropic glutamate receptors suggests that it might modulate glutamatergic neurotransmission .
Métodos De Preparación
The synthesis of 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid typically involves the alkylation of a pyridine derivative under phase-transfer catalytic conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a suitable solvent like water or toluene . The product is then purified through crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid has several scientific research applications:
Comparación Con Compuestos Similares
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid can be compared with other similar compounds, such as:
2-[(2-Hydroxy-1,2-dihydropyridin-4-yl)methoxy]acetic acid: This compound has a hydroxyl group instead of an oxo group, which affects its reactivity and biological activity.
2-[(2-Oxo-1,2-dihydropyridin-3-yl)methoxy]acetic acid: The position of the oxo group is different, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUKZUJYJAOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)
![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)
![5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2920281.png)

![2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide](/img/structure/B2920284.png)
![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)



